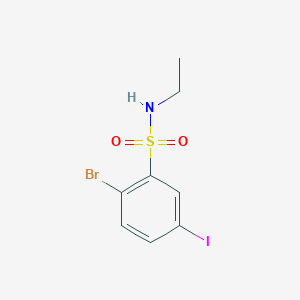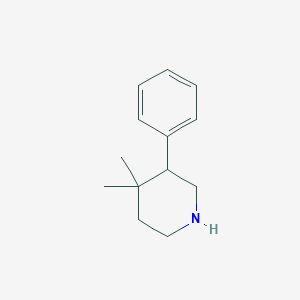
4,4-Dimethyl-3-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-3-phenylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-3-phenylpiperidine typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. These methods aim to optimize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-3-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives.
Scientific Research Applications
4,4-Dimethyl-3-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Phenylpiperidine: Shares a similar piperidine core but lacks the dimethyl substitution.
4,4-Dimethylpiperidine: Similar structure but without the phenyl group.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Contains a chlorophenyl group and a hydroxyl group, offering different chemical properties.
Uniqueness: 4,4-Dimethyl-3-phenylpiperidine is unique due to the presence of both dimethyl and phenyl groups, which enhance its chemical stability and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4,4-dimethyl-3-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
InChI Key |
BOCJUWGFFDLICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13282313.png)
![1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol](/img/structure/B13282320.png)
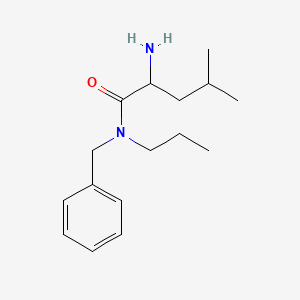



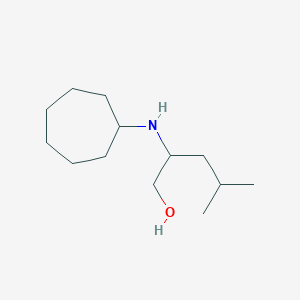

![7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13282359.png)
![(3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13282366.png)

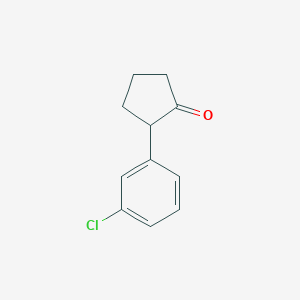
![7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13282382.png)
